AoPR1 protein
CAS No.: 147954-47-0
Cat. No.: VC0234026
Molecular Formula: C9H7N
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147954-47-0 |
---|---|
Molecular Formula | C9H7N |
Molecular Weight | 0 |
Introduction
Discovery and Molecular Characterization
The AoPR1 protein was first isolated from Asparagus officinalis as a wound-inducible gene product. Initial investigations began with the isolation of a clone designated DD1-34, which was discovered to hybridize with wound-inducible transcripts . This finding led researchers to isolate the full AoPR1 gene, demonstrating its association with plant defense responses.
The molecular characterization revealed that AoPR1 belongs to the intracellular pathogenesis-related (PR) gene family, making it one of the first examples of a monocotyledon gene belonging to this important class of defense proteins . Unlike many other PR proteins that are secreted, AoPR1 is retained within the cell, suggesting a distinct mechanism of action in plant defense responses.
The nature of the protein's structure indicates it functions within cellular compartments rather than in the apoplast or intercellular spaces, which is typical of many other PR proteins . This intracellular localization represents a unique characteristic that may relate to its specific function in defense signaling cascades.
Protein Classification and Homology
AoPR1 shares sequence similarities with other members of the intracellular PR protein family, though it maintains distinct characteristics as a monocot-derived defense protein. Based on the available research, AoPR1 can be classified as follows:
Characteristic | Description |
---|---|
Origin | Asparagus officinalis (garden asparagus) |
Protein Family | Intracellular Pathogenesis-Related (PR) protein |
Localization | Intracellular (not secreted) |
Response Elements | Wound-inducible, pathogen-responsive, salicylic acid-responsive |
Expression Pattern | Strong in wounded tissue and during cell cycle reactivation |
Gene Structure and Regulation
The AoPR1 gene structure has been studied using inverse polymerase chain reaction (IPCR), which revealed important features of its genomic organization. Sequence analysis determined that the AoPR1 gene contains a 347 bp intron within its coding sequence . This structural feature may play a role in the gene's regulation and expression patterns.
Regulatory sequences of the AoPR1 gene were successfully isolated after initial challenges in identifying hybridizing clones in genomic libraries. The promoter region contains sequence motifs similar to those found in phenylpropanoid pathway genes and other intracellular PR genes, providing clues to its transcriptional regulation mechanisms .
Promoter Analysis
The AoPR1 promoter has been extensively studied and found to contain multiple regulatory elements that contribute to its responsiveness to various stimuli. Crucially, sequences extending 982 bp upstream from the probable transcription start site have been demonstrated to be sufficient for directing wound-inducible transcription . This finding provided valuable insights into the minimal promoter requirements for the gene's activation during stress responses.
Analysis of the promoter region revealed the presence of cis-regulatory elements associated with defense responses, potentially explaining the gene's responsivity to both wounding and pathogen invasion. Some of these elements share similarities with those found in phenylpropanoid pathway genes, suggesting coordinated regulation of multiple defense-related genes .
Promoter Feature | Functional Significance |
---|---|
982 bp upstream sequence | Sufficient for wound-inducible expression |
Cis-regulatory elements | Share similarity with phenylpropanoid pathway genes |
Salicylic acid response elements | Enable response to salicylic acid treatment |
Wound-response elements | Activate expression upon tissue damage |
Expression Patterns
AoPR1 exhibits distinctive expression patterns that correlate with specific developmental stages and stress conditions. Research has demonstrated that the AoPR1 gene is strongly expressed upon wounding and during pathogen invasion, but shows very little expression in intact plant tissues under normal growth conditions .
Detailed expression studies using reporter gene fusions have provided valuable insights into the spatial and temporal regulation of AoPR1. When the AoPR1 promoter was fused to the β-glucuronidase (GUS) reporter gene and introduced into transgenic tobacco plants, histochemical analysis revealed strong GUS activity localized specifically to wound and pathogen invasion sites .
Developmental Expression
Beyond stress-induced expression, AoPR1 also shows unexpected developmental expression patterns. Analysis of AoPR1-GUS gene fusions in transgenic tobacco revealed expression in specific tissues including xylem parenchyma, mature pollen grains, and colored regions of petals . This developmental expression correlates temporally and spatially with the expression patterns observed for genes encoding enzymes in the core phenylpropanoid pathway .
Tissue/Condition | AoPR1 Expression Level |
---|---|
Intact plant tissues | Very low/basal expression |
Wounded tissues | Strong induction |
Pathogen invasion sites | Strong induction |
Mature pollen grains | Detectable expression |
Xylem parenchyma | Detectable expression |
Colored petal regions | Detectable expression |
Dedifferentiated cells at wound sites | High expression |
Functional Role in Plant Defense
The primary function of AoPR1 appears to be in plant defense responses against pathogens and wound stress. Its rapid induction following tissue damage suggests a role in the early signaling events that trigger broader defense mechanisms .
As an intracellular PR protein, AoPR1 likely contributes to defense mechanisms that operate within the cell, potentially involving signaling cascades that activate other defense genes. This contrasts with extracellular PR proteins that often have direct antimicrobial activities in the apoplast .
Relationship with Salicylic Acid Signaling
Treatment with salicylic acid enhances AoPR1 promoter activity in both tobacco and asparagus, indicating the gene's responsiveness to this critical plant defense hormone . This relationship with salicylic acid signaling places AoPR1 within the salicylic acid-dependent branch of plant defense responses, which is typically associated with resistance against biotrophic pathogens.
The connection with salicylic acid is particularly noteworthy given that salicylic acid has been identified as a key plant hormone in immunity. Recent research has identified NPR1 as a receptor for salicylic acid in Arabidopsis, which functions as a master regulator of the defense transcriptome induced by salicylic acid . While there is no direct evidence linking AoPR1 to NPR1 in the search results, the shared responsiveness to salicylic acid suggests potential involvement in related signaling networks.
Applications in Plant Biotechnology
The unique properties of the AoPR1 promoter have made it valuable for applications in plant biotechnology. Research has demonstrated that the AoPR1 promoter can be effectively used to drive the expression of other genes specifically at wound sites and in dedifferentiated cells that are targets for Agrobacterium-mediated transformation .
Selective Gene Expression
A particularly significant application of the AoPR1 promoter has been in driving selective expression of the neomycin phosphotransferase II (NPT-II) gene. This gene confers resistance to certain antibiotics and is commonly used as a selectable marker in plant transformation .
When the AoPR1 promoter was fused to NPT-II, it allowed for efficient selection of transgenic tobacco callus because the promoter strongly activates transcription in dedifferentiated cells at wound sites, which are the primary targets for Agrobacterium-mediated transformation . This strategy proved highly effective for several applications:
Application | Outcome |
---|---|
Selection of transgenic callus | Efficient and specific |
Shoot formation on transgenic callus | Efficient process |
Adventitious root formation on transgenic shoots | Efficient process |
Expression in non-target tissues | Very limited |
This selective expression system offers advantages over constitutive promoters like CaMV 35S, as the AoPR1 promoter was found to be more strongly expressed than CaMV 35S in target cells for plant transformation while showing minimal activity in intact tissues . This targeted expression pattern can reduce potential negative effects of transgene expression in non-target tissues.
Experimental Evidence and Research Techniques
The characterization of AoPR1 has involved numerous experimental approaches that have yielded complementary insights into its structure, function, and regulation. The inverse polymerase chain reaction (IPCR) technique proved particularly valuable in amplifying AoPR1 genic sequences directly from the asparagus genome after conventional approaches to isolate genomic clones were unsuccessful .
Reporter Gene Fusions
Translational fusions between the AoPR1 promoter and reporter genes have been instrumental in studying the gene's expression patterns. Fusions with the β-glucuronidase (GUS) reporter gene demonstrated that the AoPR1 promoter directs wound-inducible transcription in transgenic tobacco . These reporter gene studies also revealed the unexpected developmental expression of AoPR1 in specific tissues.
Similarly, fusion of the AoPR1 promoter with the luciferase reporter gene provided additional evidence that the promoter directs similar cell-specific transcription patterns in both asparagus and transgenic tobacco . This conservation of expression patterns across species suggests fundamental regulatory mechanisms shared among diverse plant species.
Comparison with Other Pathogenesis-Related Proteins
While the search results don't provide detailed comparative information between AoPR1 and other PR proteins, it's worth noting that the intracellular localization of AoPR1 suggests functional differences from extracellular PR proteins, which often have direct antimicrobial activities like chitinase or glucanase enzyme functions.
Unique Features of AoPR1
Several characteristics distinguish AoPR1 from other PR proteins:
Feature | AoPR1 | Many Other PR Proteins |
---|---|---|
Localization | Intracellular | Often extracellular/secreted |
Expression in pollen | Present | Often absent |
Monocot origin | Yes (Asparagus) | Many from dicot species |
Developmental expression | Shows specific patterns in normal development | Often strictly pathogen-induced |
Connection to phenylpropanoid pathway | Strong correlation | Variable |
Future Research Directions
While significant progress has been made in understanding AoPR1, several aspects warrant further investigation. The precise molecular mechanism by which AoPR1 contributes to defense responses remains to be fully elucidated. Additionally, the protein's interaction partners and its position within defense signaling networks require further characterization.
The potential applications of the AoPR1 promoter in plant biotechnology extend beyond what has been demonstrated. Its ability to drive gene expression specifically in wounded tissues and transformation-competent cells could be harnessed for various agricultural and biotechnological purposes, including targeted expression of defense genes against specific pathogens.
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